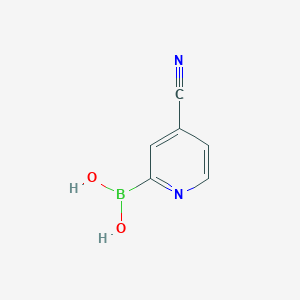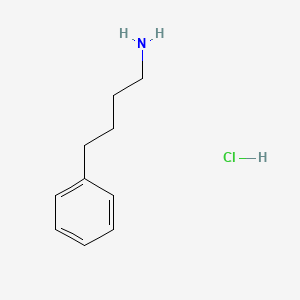
4-Phenylbutylamine Hydrochloride
Übersicht
Beschreibung
4-Phenylbutylamine Hydrochloride is a chemical compound often used as a research chemical and in pharmaceutical applications . It is a hydrochloride salt form of the compound 4-Phenylbutylamine, which is a monoamine compound that acts as a selective norepinephrine releasing agent . It belongs to the class of organic compounds known as phenylbutylamines . These are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine .
Molecular Structure Analysis
The molecular formula of 4-Phenylbutylamine Hydrochloride is C10H15N.HCl . The molecular weight is 185.7 . The InChI Key is DGDORWAJHREUEO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Phenylbutylamine has a density of 0.9±0.1 g/cm3, a boiling point of 240.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . Its molar refractivity is 48.6±0.3 cm3, and it has a molar volume of 158.9±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Spectroscopy Studies
- 4-Phenylbutylamine (4PBA) was studied for its stable rotational isomers using vibrational spectroscopy, which is crucial for understanding its chemical properties and potential applications (Ünal & Okur, 2017).
Affinity Chromatography
- 4-Phenylbutylamine demonstrated unique binding characteristics in affinity chromatography studies, revealing its potential in studying enzyme interactions and protein binding (Dunn & Gilbert, 1979).
Pharmacoproteomics
- A study exploring the pharmacoproteomics of 4-phenylbutyrate-treated cystic fibrosis bronchial epithelial cells identified it affecting various proteins related to cell trafficking and ion transport, which could have implications for treating cystic fibrosis (Singh et al., 2006).
Chemical Synthesis
- Research on the synthesis of 3,4-disubstituted 4-aminobutanoic acids highlighted the use of 4-phenylbutylamine hydrochloride in creating pharmacologically active substances, which is significant for drug development (Vasil'eva et al., 2016).
Nanotechnology
- Vanadium oxide nanourchins synthesized using 4-phenylbutylamine/vanadium oxide were studied for their electrical and dielectric properties, important for potential applications in nanotechnology and materials science (Nefzi & Sediri, 2015).
Neuroprotection
- Sodium 4-phenylbutyrate was studied for its neuroprotective effects, demonstrating potential therapeutic applications for treating cerebral ischemia through inhibition of ER stress-mediated apoptosis and inflammation (Qi et al., 2004).
Glioma Cell Studies
- Studies on the effects of phenylbutyrate on glioma cells showed it could inhibit cell proliferation, migration, and expression of genes related to glial malignancy, offering insights for cancer treatment (Engelhard et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-phenylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDORWAJHREUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylbutylamine Hydrochloride | |
CAS RN |
30684-06-1 | |
| Record name | 4-Phenylbutylamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)
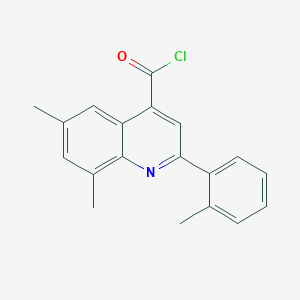

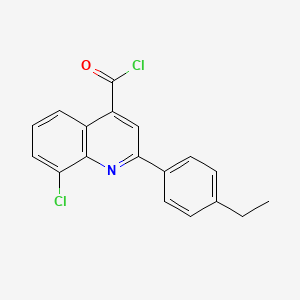


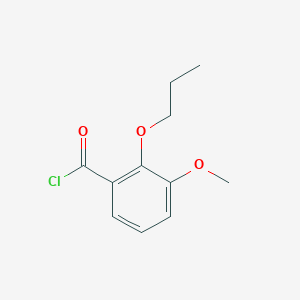

![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride](/img/structure/B1451315.png)



